REACTION_CXSMILES
|
Br[C:2]1[C:7]([Br:8])=[CH:6][C:5]([F:9])=[CH:4][N:3]=1.[CH3:10]B(O)O.C([O-])([O-])=O.[K+].[K+].O>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:8][C:7]1[C:2]([CH3:10])=[N:3][CH:4]=[C:5]([F:9])[CH:6]=1 |f:2.3.4,^1:30,32,51,70|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1Br)F
|
Name
|
|
Quantity
|
3.52 g
|
Type
|
reactant
|
Smiles
|
CB(O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The mixture was purged with N2
|
Type
|
CUSTOM
|
Details
|
The cooled mixture was partitioned between water (100 mL) and EtOAc (50 mL)
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with EtOAc (2×50 mL)
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with 1-3% EtOAc/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=C(C1)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 32.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |